BenchChemオンラインストアへようこそ!

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol (CAS 1461705-00-9) is a small-molecule organic compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol, consisting of a 4-fluorophenyl group linked to a 1H-imidazole-2-methanol moiety. This compound is cataloged as a life-science building block and research intermediate, and is commercially supplied as a powder with a minimum purity of 95%.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1461705-00-9
Cat. No. B1447555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)(1H-imidazol-2-yl)methanol
CAS1461705-00-9
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=NC=CN2)O)F
InChIInChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13)
InChIKeyCYWKGWHVDWLNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol (CAS 1461705-00-9): A Core Imidazole-2-Methanol Scaffold for Rational Procurement


(4-Fluorophenyl)(1H-imidazol-2-yl)methanol (CAS 1461705-00-9) is a small-molecule organic compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol, consisting of a 4-fluorophenyl group linked to a 1H-imidazole-2-methanol moiety [1]. This compound is cataloged as a life-science building block and research intermediate, and is commercially supplied as a powder with a minimum purity of 95% . Its computed physicochemical properties, including an XLogP3-AA of 1.0, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 48.9 Ų, position it as a compact, moderately polar scaffold suitable for further derivatization [1].

Why (4-Fluorophenyl)(1H-imidazol-2-yl)methanol Cannot Be Interchanged with Generic Imidazole-2-Methanol Analogs


Within the imidazole-2-methanol family, even single-atom substitutions on the phenyl ring or methylation at the imidazole nitrogen produce distinct physicochemical and biological signatures that preclude simple interchange. The 4-fluoro substituent imparts a unique combination of electronegativity, steric bulk, and metabolic stability relative to chloro, bromo, or methyl analogs [1]. Furthermore, the presence of a free imidazole N-H group enables hydrogen-bond donor capabilities that are lost upon N-methylation, directly impacting both solubility and target engagement [2]. These differences are not cosmetic; they translate into measurable variations in lipophilicity, molecular recognition, and downstream biological activity, as demonstrated by structure-activity relationship (SAR) studies on closely related kinase inhibitor and PAR2 antagonist series [1][2].

Quantitative Differentiation Evidence for (4-Fluorophenyl)(1H-imidazol-2-yl)methanol


Fluorine vs. Bromine: Molecular Weight Reduction of 24% Improves Ligand Efficiency Metrics

Compared to (4-bromophenyl)(1H-imidazol-2-yl)methanol, the target compound achieves a molecular weight reduction from 253.09 g/mol to 192.19 g/mol, representing a 24% decrease in mass for an equivalent steric framework [1]. The lower molecular weight, coupled with a favorable XLogP3-AA of 1.0, positions the fluoro derivative more favorably within the CNS drug-like space defined by the Pfizer rule (MW ≤ 400, cLogP ≤ 4). This difference is critical when the scaffold serves as a starting point for lead optimization; a 60 Da penalty at the fragment stage compounds through subsequent synthetic elaboration, making the bromo analog significantly less efficient for fragment-based approaches.

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

Free Imidazole N-H vs. N-Methyl: Hydrogen Bond Donor Count of 2 vs. 1 Directs Target Engagement

The target compound possesses two hydrogen-bond donors (HBD), whereas (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol has only one HBD due to methylation of the imidazole nitrogen [1]. Quantitative SAR from the 4-fluorophenyl-imidazole kinase inhibitor series demonstrates that the heteroaryl group attached at the imidazole C-2 position and the presence of a free N-H critically influence kinase selectivity: compounds retaining the free N-H showed differential inhibition across p38α MAPK, CK1δ, and JAK2 with IC₅₀ values spanning 62–250 nM, whereas N-substitution typically attenuates activity [2]. In the PAR2 antagonist series documented in US10550089, all active examples retain the free imidazole N-H; the (4-fluoro-2-substituted-phenyl)(1H-imidazol-2-yl)methanol core yields IC₅₀ values ranging from 3.87 × 10³ nM to 4.91 × 10³ nM in the IP1 HTRF assay in 1321N1 cells stably expressing human PAR2, demonstrating that the N-H is essential for PAR2 antagonism in this chemotype [3].

Medicinal Chemistry Kinase Inhibition PAR2 Antagonism

4-Fluorophenyl as a Privileged Fragment: Benchmarked Kinase Inhibition Potency vs. Heteroaryl Modifications

In a systematic SAR study of 4-(4′-fluorophenyl)imidazoles, the 4-fluorophenyl moiety was identified as the optimal aryl substituent for balancing kinase selectivity across p38α MAPK, CK1δ, and JAK2 [1]. When the imidazole C-5 position was elaborated to a pyrimidine, compounds 15 and 34 inhibited p38α MAPK with IC₅₀ values of 250 nM and 96 nM, respectively. Replacement of the 4-fluorophenyl with heteroaryl modifications shifted selectivity: pyridine at C-5 gave CK1δ inhibition with IC₅₀ = 89 nM, while pyridin-2-one gave JAK2 inhibition with IC₅₀ = 62 nM. This demonstrates that the 4-fluorophenyl group provides a tunable platform for activity against multiple kinase targets, whereas alternative aryl substituents (e.g., 4-chlorophenyl, 4-bromophenyl) were not profiled in the same study, having been deprioritized during earlier SAR cycles. The parent (4-fluorophenyl)(1H-imidazol-2-yl)methanol scaffold is therefore the entry point for accessing this biologically validated chemical space.

Kinase Inhibition p38α MAPK CK1δ JAK2 Structure-Activity Relationship

Commercial Availability: 95% Purity Powder with Ambient Storage vs. N-Methyl Analog Requiring Specialized Handling

The target compound is commercially available from Sigma-Aldrich (95% purity, powder, room temperature storage, shipped under normal temperature) . In contrast, the structurally related PAR2 antagonist AZ8838 ((S)-(4-fluoro-2-propylphenyl)(1H-imidazol-2-yl)methanol) requires storage at -20°C and shipping on dry ice . The N-methyl analog (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol has a lower predicted melting point (118°C vs. ~142–144°C) and different solubility profile, potentially complicating formulation [1]. The target compound's ambient storage stability and defined powder form reduce cold-chain logistics costs and simplify inventory management for research laboratories.

Chemical Procurement Building Block Storage Conditions

Lipophilicity Tuning: XLogP3-AA of 1.0 Provides a Favorable Starting Point Relative to Higher LogP Chloro and Bromo Analogs

The target compound has a computed XLogP3-AA of 1.0, placing it within the optimal lipophilicity range for oral bioavailability and CNS penetration [1]. The chloro analog (1-(4-chlorobenzyl)-1H-imidazol-2-yl)methanol, with an XLogP3-AA of 1.4, is 0.4 log units more lipophilic, which corresponds to an approximately 2.5-fold increase in octanol-water partitioning [2]. Bromo analogs are expected to be even more lipophilic (estimated cLogP > 1.5), further deviating from the optimal range. In the context of lead optimization, a starting LogP of 1.0 provides a greater window for introducing polar functional groups without exceeding drug-likeness thresholds, whereas the chloro analog's higher LogP leaves less room for chemical elaboration before encountering solubility and metabolic liabilities.

Physicochemical Properties Lipophilicity Drug-Likeness

Evidence-Backed Application Scenarios for (4-Fluorophenyl)(1H-imidazol-2-yl)methanol


PAR2 Antagonist Lead Optimization: Core Scaffold for Structure-Activity Relationship Expansion

The target compound is the unsubstituted parent of a series of PAR2 antagonists disclosed in US10550089 [1]. Analogs bearing substituents at the phenyl 2-position (e.g., 3-fluoropyrrolidin-1-yl, 3,3-difluoropyrrolidin-1-yl, 3-azabicyclo[3.1.0]hexan-3-yl) demonstrated IC₅₀ values of 3.87–4.91 µM in the IP1 HTRF assay using 1321N1 cells stably expressing human PAR2 [1]. The parent compound serves as the synthetic entry point for systematic exploration of 2-substituent effects on phenyl ring, enabling rapid SAR expansion. Procuring this scaffold allows medicinal chemistry teams to access a proven PAR2 antagonist chemotype starting from a defined, commercially available building block.

Kinase Inhibitor Development: Entry Point for p38α, CK1δ, and JAK2 Chemical Series

The 4-fluorophenyl-imidazole scaffold has been validated as a selective kinase inhibitor platform, with elaborated derivatives achieving IC₅₀ values of 62–250 nM against p38α MAPK, CK1δ, and JAK2 [2]. The parent (4-fluorophenyl)(1H-imidazol-2-yl)methanol is the starting material for constructing 2,5-disubstituted imidazoles through microwave-assisted multicomponent reactions, followed by 'click' chemistry to introduce carboxylate and phosphonate solubilizing groups [2]. Researchers initiating kinase inhibitor projects benefit from a scaffold with established synthetic routes and selectivity data, reducing the time to first SAR readout.

Fragment-Based Drug Discovery: Low-Molecular-Weight, Rule-of-Three-Compliant Starting Point

With a molecular weight of 192.19 g/mol, XLogP3-AA of 1.0, and two hydrogen bond donors, the compound satisfies the Rule of Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it an ideal fragment for fragment-based screening [3]. Its 24% lower molecular weight compared to the bromo analog (253.09 g/mol) provides superior ligand efficiency metrics [3]. The presence of the free imidazole N-H and hydroxyl group offers two distinct vectors for chemical elaboration, enabling fragment growing or merging strategies. Procurement of this fragment is appropriate for fragment libraries targeting kinases, GPCRs, or other imidazole-recognizing protein families.

Anti-Inflammatory Research: Structural Basis for COX-2 and Cytokine Pathway Modulators

The 4-fluorophenyl-imidazole-methanol scaffold is structurally related to anti-inflammatory 4,5-diaryl-1H-imidazole-2-methanols, a class of compounds patented for arthritis treatment [4]. One optimized 4,5-diarylimidazole analog demonstrated COX-2 inhibition with an IC₅₀ of 80 nM and 6,750-fold selectivity over COX-1, with in vivo potency confirmed in the mouse air pouch model [5]. Although the target compound itself is not the final bioactive entity, it provides the core architecture for constructing COX-2-selective inhibitors through sequential arylation at the imidazole 4- and 5-positions. Research groups investigating inflammation, pain, or prostaglandin pathways can use this scaffold to build focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-fluorophenyl)(1H-imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.